2-Chloro-4-nitrotoluene CAS number 121-86-8 properties.
2-Chloro-4-nitrotoluene CAS number 121-86-8 properties.
An In-depth Technical Guide to 2-Chloro-4-nitrotoluene (CAS: 121-86-8)
Introduction
2-Chloro-4-nitrotoluene, with the CAS number 121-86-8, is a substituted aromatic compound belonging to the class of monochlorobenzenes and nitrotoluenes.[1][2] It presents as a pale yellow crystalline solid or powder with a faint, bitter almond-like odor.[3][4] This compound is of significant interest in organic synthesis, serving as a crucial intermediate in the manufacturing of dyes, agrochemicals, and potentially as a precursor for active pharmaceutical ingredients (APIs).[1][5] Its molecular structure, featuring a toluene (B28343) backbone with chloro and nitro substituents, imparts specific reactivity that is exploited in various chemical transformations.[5] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its safety and handling information, tailored for professionals in research and development.
Chemical and Physical Properties
The properties of 2-Chloro-4-nitrotoluene have been determined through various analytical methods. A summary of its key identifiers and physicochemical characteristics is presented below.
Table 1: Identifiers and Chemical Structure
| Identifier | Value |
| CAS Number | 121-86-8[1] |
| IUPAC Name | 2-chloro-1-methyl-4-nitrobenzene[1] |
| Molecular Formula | C₇H₆ClNO₂[1] |
| Molecular Weight | 171.58 g/mol [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)--INVALID-LINK--[O-])Cl[1] |
| InChI Key | LLYXJBROWQDVMI-UHFFFAOYSA-N[6][7] |
| Appearance | Pale yellow crystalline solid/powder[2][8] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 60-67 °C[3][7][9] |
| Boiling Point | 260 °C (at 760 Torr)[2][3] |
| Density | ~1.32 g/cm³ (rough estimate)[3] |
| Flash Point | 150 °C[3] |
| Water Solubility | 49 mg/L at 20 °C[3] |
| Solubility | Soluble in acetonitrile, benzene, and toluene.[1][3] |
| Vapor Pressure | 0.0243 mmHg at 25 °C[3] |
| Log Kow | 3.247 (estimated)[10] |
| Henry's Law Constant | 4.06 x 10⁻⁵ atm·m³/mol at 25 °C (estimated)[2] |
Table 3: Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-Chloro-4-nitrotoluene.
| Spectroscopic Data | Characteristic Absorption Bands/Signals |
| FTIR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~1530-1500 (Asymmetric NO₂ stretch), ~1350-1330 (Symmetric NO₂ stretch)[6] |
| FT-Raman (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~1600-1585 (Aromatic C=C stretch)[6] |
| ¹H NMR | Spectral data available[11] |
| ¹³C NMR | Spectral data available[12] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 2-Chloro-4-nitrotoluene are essential for its practical application in a laboratory setting.
Synthesis Protocol: Chlorination of 4-Nitrotoluene (B166481)
The most common method for synthesizing 2-Chloro-4-nitrotoluene is through the electrophilic aromatic substitution (chlorination) of 4-nitrotoluene.[6][8] The use of an iodine catalyst provides high selectivity and purity.[6][13]
Materials:
-
4-Nitrotoluene
-
Gaseous Chlorine (Cl₂)
-
Iodine (I₂)
-
Reaction vessel (three-neck flask) equipped with a gas inlet tube, a condenser, and a mechanical stirrer.
-
Heating mantle
-
Sodium bisulfite or potassium iodide solution (for washing)
Procedure:
-
Charge the reaction vessel with 4-nitrotoluene and 0.3% to 1% by weight of iodine relative to the 4-nitrotoluene.[13][14]
-
Heat the mixture to a temperature between 60 °C and 80 °C while stirring.[13][14]
-
Introduce gaseous chlorine into the reaction mixture. The molar ratio of chlorine to 4-nitrotoluene should be approximately 0.9 to 1.0.[13][14][15]
-
Maintain the reaction temperature throughout the chlorine addition. The reaction progress can be monitored using Gas Chromatography (GC).
-
After the reaction is complete (typically when the desired conversion of 4-nitrotoluene is achieved), stop the chlorine flow and cool the mixture to room temperature.
-
The crude product is then washed with an aqueous solution of sodium bisulfite or potassium iodide to remove the iodine catalyst.[15]
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) to yield 2-Chloro-4-nitrotoluene with a purity exceeding 98%.[4][15]
Characterization Protocol: Melting Point Determination
The melting point is a key physical property used to assess the purity of the synthesized compound.
Materials:
-
Purified 2-Chloro-4-nitrotoluene
-
Melting point apparatus (e.g., DigiMelt or Thiele tube)[16]
-
Melting point capillary tubes (sealed at one end)[17]
-
Spatula
-
Mortar and pestle (if crystals are large)
Procedure:
-
Ensure the 2-Chloro-4-nitrotoluene sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[16]
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of about 1-2 mm.[16][18] Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.[16]
-
Place the capillary tube into the sample holder of the melting point apparatus.[19]
-
For an unknown or to establish an approximate range, perform a rapid heating run (e.g., 10-20 °C/minute ramp).[16]
-
For an accurate determination, set the starting temperature to about 15-20 °C below the approximate melting point found in the fast run.[16]
-
Heat the sample at a slow, controlled rate (1-2 °C per minute) near the melting point.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
-
A sharp melting point range (0.5-1.5 °C) is indicative of high purity.
Characterization Protocol: Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for determining the boiling point when only a small amount of sample is available.
Materials:
-
2-Chloro-4-nitrotoluene sample
-
Thiele tube filled with a high-boiling point liquid (e.g., mineral oil)
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or thread
-
Heating source (Bunsen burner or hot plate)
Procedure:
-
Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.[20]
-
Place a capillary tube, with its sealed end pointing up, into the liquid in the test tube.[20]
-
Clamp the Thiele tube and immerse the thermometer and sample assembly into the oil, ensuring the sample is below the oil level but the open end of the test tube is above it.[21]
-
Gently heat the side arm of the Thiele tube.[20][21] Convection currents will ensure uniform heating.
-
As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the temperature is just above the boiling point.[20][21]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and stop. The moment the liquid begins to be drawn back into the capillary tube, record the temperature. This is the boiling point of the liquid, as the vapor pressure inside the capillary equals the external atmospheric pressure.[20][21]
Visualizations: Workflows and Relationships
Diagrams created using Graphviz DOT language illustrate key processes and concepts related to 2-Chloro-4-nitrotoluene.
Caption: Synthesis workflow for 2-Chloro-4-nitrotoluene.
Caption: Experimental workflow for melting point determination.
Caption: Substituent directing effects in the synthesis reaction.
Safety and Handling
2-Chloro-4-nitrotoluene is classified as a hazardous substance and requires careful handling.
Table 4: Hazard and Safety Information
| Category | Information |
| GHS Pictograms | GHS07 (Harmful/Irritant)[7] |
| Signal Word | Warning[7] |
| Hazard Statements | H302: Harmful if swallowed.[22] H319: Causes serious eye irritation.[22] H411: Toxic to aquatic life with long lasting effects.[23] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[22] P273: Avoid release to the environment.[23] P280: Wear protective gloves/eye protection/face protection.[22] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[22] |
| Toxicity | Toxic by all routes of exposure (inhalation, ingestion, dermal contact).[1] Exposure may lead to methemoglobinemia, headache, dizziness, and nausea.[1] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and chemical safety goggles.[24] Use a respirator if dust generation is likely.[24] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[2][24] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[22][23] |
This technical guide provides a foundational understanding of 2-Chloro-4-nitrotoluene for researchers and professionals. Adherence to the outlined protocols and safety measures is paramount when handling and utilizing this chemical intermediate.
References
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